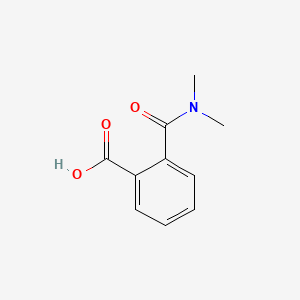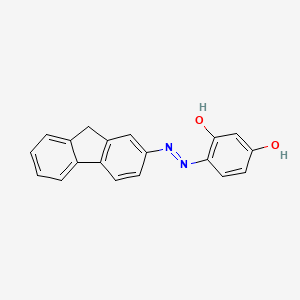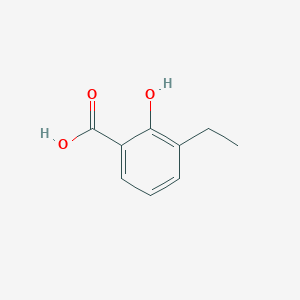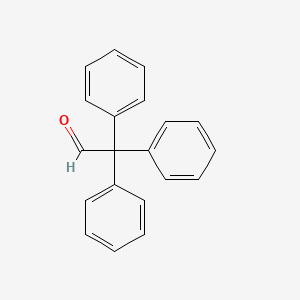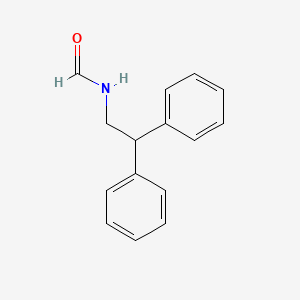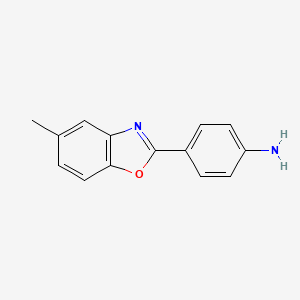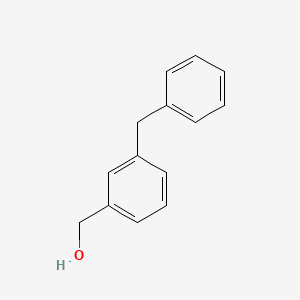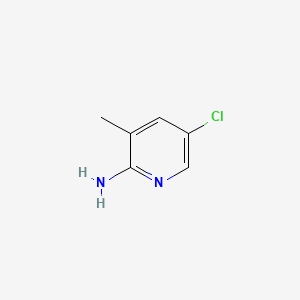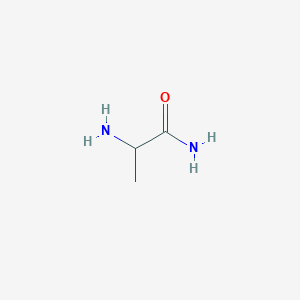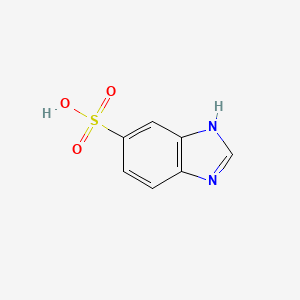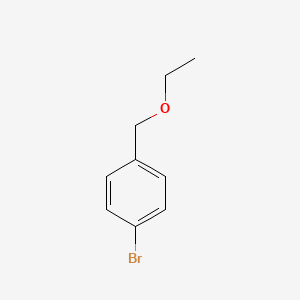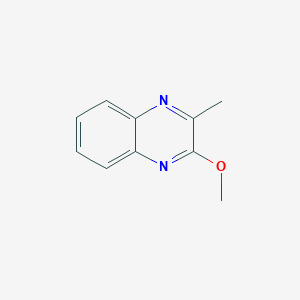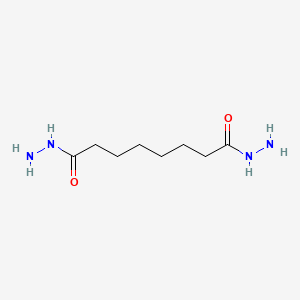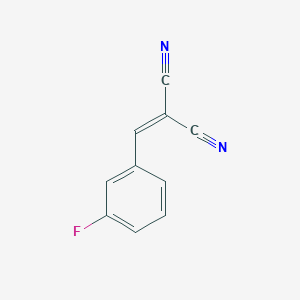
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved from Malononitrile and 3-Fluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile consists of a fluorine-substituted phenyl ring linked to two carbonitrile groups.Physical And Chemical Properties Analysis
The molecular formula of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is C10H5FN2. It has a molecular weight of 172.16 . The predicted boiling point is 293.4±25.0 C at 760 mmHg, and the predicted flash point is 131.2±23.2 C . The refractive index is predicted to be 1.590 .Aplicaciones Científicas De Investigación
Flame Inhibition : The study by L’espérance, Williams, & Fleming (1999) investigated the effects of fluoromethanes, including compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, on premixed methane/oxygen flames. Their research revealed insights into how different fluorocarbon compounds impact flame structures (L’espérance, Williams, & Fleming, 1999).
Methane Oxidation : Nizova, Süss-Fink, & Shul’pin (1997) explored the oxidation of methane to methyl hydroperoxide and other oxygenates, a process relevant to compounds structurally similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (Nizova, Süss-Fink, & Shul’pin, 1997).
Catalysis and Chemical Synthesis : In a study by Akita et al. (1997), the synthesis and reactivity of labile acetonitrile adducts of diruthenium bis(μ-methylene) species were investigated. This research highlights the role of methylene compounds in advanced chemical synthesis (Akita et al., 1997).
Methane Conversion : The research by Guo et al. (2014) on the nonoxidative conversion of methane to ethylene and aromatics shows the potential application of methylene compounds in energy-efficient methane conversion processes (Guo et al., 2014).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRZOABCXQDAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327223 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
2972-71-6 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

